molecular formula C28H34N2O6 B2887145 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2408958-79-0

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No. B2887145
CAS RN: 2408958-79-0
M. Wt: 494.588
InChI Key: JESHOPNUKKJKDQ-UHFFFAOYSA-N
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Description

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C28H34N2O6 and its molecular weight is 494.588. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy groups during chemical synthesis, allowing for selective deprotection in the presence of various acid- and base-labile protecting groups. This selectivity is beneficial in the synthesis of complex molecules, such as nucleic acids or peptides, where sequential reactions require the preservation of sensitive functional groups (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-Substituted Hydroxamic Acids

The Fmoc group has been utilized in the synthesis of N-substituted hydroxamic acids, compounds that play a crucial role in medicinal chemistry due to their potential biological activities. By employing a solid-phase approach, structurally diverse hydroxamic acids can be efficiently synthesized (Mellor & Chan, 1997).

Solid-Phase Peptide Synthesis

One of the most significant applications of the Fmoc group is in solid-phase peptide synthesis (SPPS). It allows for the sequential addition of amino acids to a growing peptide chain with the Fmoc protecting group being removed under mild basic conditions, thus minimizing potential damage to the peptide. This method has been exemplified in the synthesis of bioactive peptides and proteins, demonstrating its utility in producing therapeutics and research tools (Chang & Meienhofer, 2009).

Facilitating Diverse Chemical Syntheses

The versatility of the Fmoc group extends beyond peptide synthesis. It has facilitated the synthesis of various organic compounds, including those with potential applications in material science and drug development. For example, the Fmoc group has been used in the preparation of thiazole-4-carboxylic acid derivatives, showcasing its role in the synthesis of heterocyclic compounds with potential pharmacological activities (Le & Goodnow, 2004).

Development of Novel Materials

Research into the synthesis of novel materials has also benefited from the use of the Fmoc group. By enabling the controlled introduction of functional groups into polymers and other materials, the Fmoc group contributes to the development of materials with specialized properties, such as enhanced biocompatibility or targeted drug delivery capabilities (Tomita, Sanda, & Endo, 2001).

properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-24(25(31)32)15-18-9-8-14-30(16-18)27(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESHOPNUKKJKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

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